

Preparation of rac-Galaxolidone Lactol Analytical Standard: An Application Note and Protocol

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Compound of Interest

Compound Name: *rac Galaxolidone Lactol*

Cat. No.: *B15287534*

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Introduction

rac-Galaxolidone Lactol (CAS 946845-14-3) is a primary metabolite of Galaxolide (HHCB), a widely used polycyclic musk fragrance ingredient in various consumer products.[1] As a significant transformation product, the availability of a well-characterized analytical standard of rac-Galaxolidone Lactol is crucial for environmental monitoring, toxicological studies, and quality control in the fragrance industry. This application note provides a detailed protocol for the laboratory-scale preparation of rac-Galaxolidone Lactol analytical standard via the controlled oxidation of Galaxolide. Additionally, it outlines the analytical methodologies for its characterization and purity assessment.

Physicochemical Data

A summary of the key physicochemical properties of the starting material (Galaxolide) and the final product (rac-Galaxolidone Lactol) is presented in Table 1.

Property	Galaxolide (HHCB)	rac-Galaxolidone Lactol
CAS Number	1222-05-5	946845-14-3
Molecular Formula	C ₁₈ H ₂₆ O	C ₁₈ H ₂₆ O ₂
Molecular Weight	258.4 g/mol	274.4 g/mol
IUPAC Name	4,6,6,7,8,8-Hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene	4,6,6,7,8,8-Hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol
Appearance	White crystalline solid	White to off-white solid
Storage	Room Temperature	-20°C

Experimental Protocols

Synthesis of rac-Galaxolidone Lactol from Galaxolide

This protocol describes the synthesis of rac-Galaxolidone Lactol through the benzylic oxidation of Galaxolide. This method is adapted from general procedures for the oxidation of cyclic benzylic ethers to lactones.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- Galaxolide (HHCB, ≥98% purity)
- Potassium permanganate (KMnO₄)
- Dichloromethane (DCM, HPLC grade)
- Sodium bisulfite (NaHSO₃)
- Magnesium sulfate (MgSO₄, anhydrous)
- Silica gel (for column chromatography)
- Hexane (HPLC grade)

- Ethyl acetate (HPLC grade)
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve Galaxolide (1.0 g, 3.87 mmol) in dichloromethane (50 mL). Cool the solution to 0°C in an ice bath.
- **Oxidation:** Slowly add potassium permanganate (0.92 g, 5.81 mmol) to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
- **Quenching:** Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
- **Extraction:** Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL). Combine the organic extracts.
- **Washing and Drying:** Wash the combined organic phase with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane) to isolate the rac-Galaxolidone Lactol.
- **Final Product:** Collect the fractions containing the desired product, combine, and evaporate the solvent to obtain rac-Galaxolidone Lactol as a white to off-white solid. Dry under vacuum and store at -20°C.

Analytical Characterization

This method is adapted from general procedures for the analysis of polycyclic musks.[6][7]

Parameter	Condition
Instrument	HPLC system with UV detector
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
UV Detection	220 nm
Standard Prep.	1 mg/mL in Acetonitrile

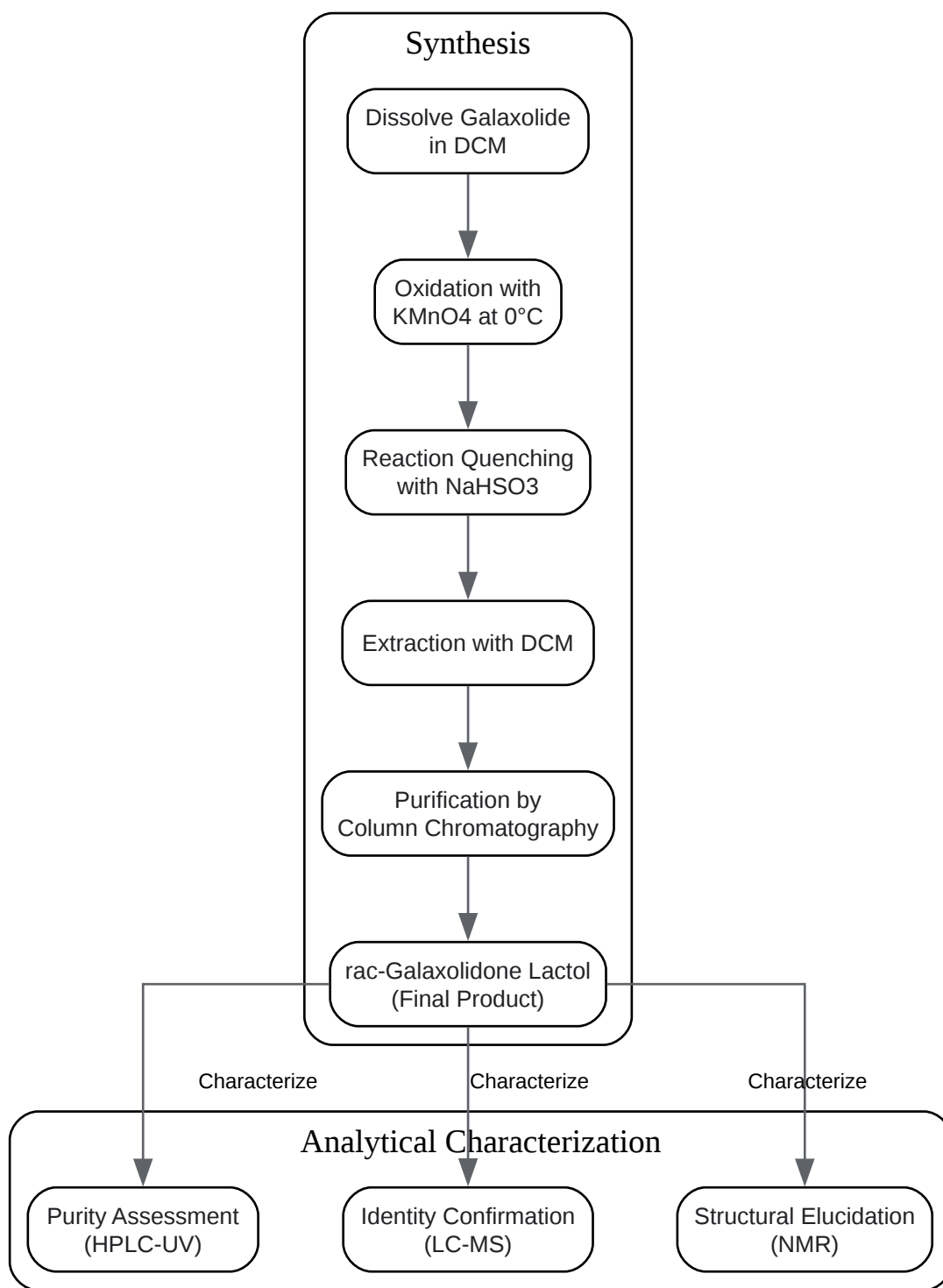
This method is based on techniques used for the identification of Galaxolide and its metabolites.[8][9]

Parameter	Condition
Instrument	LC-MS system (e.g., QTOF) with Electrospray Ionization (ESI)
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	50% B to 100% B over 15 minutes
Flow Rate	0.3 mL/min
Ionization Mode	ESI Positive
Expected Ion	$[M+H]^+$ at m/z 275.1955

NMR characterization should be performed to confirm the structure of the synthesized compound.

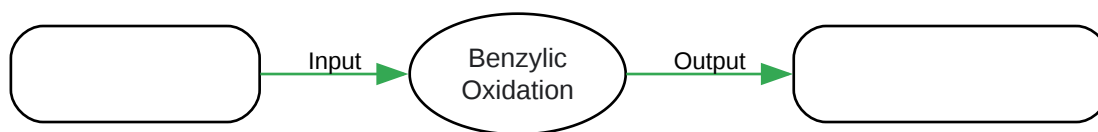
Parameter	Condition
Instrument	400 MHz (or higher) NMR spectrometer
Solvent	$CDCl_3$
Experiments	1H NMR, ^{13}C NMR, COSY, HSQC

Diagrams



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Caption: Experimental workflow for the synthesis and characterization of rac-Galaxolidone Lactol.



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